2,4-Dichloro-6-formylbenzonitrile
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Overview
Description
2,4-Dichloro-6-formylbenzonitrile: is an organic compound with the molecular formula C8H3Cl2NO . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a formyl group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation: One of the primary methods for synthesizing 2,4-dichloro-6-formylbenzonitrile involves the ammoxidation of 2,4-dichlorobenzyl chloride.
Chloromethylation and Catalyzed Ammoxidation: Another method involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dichloro-6-formylbenzonitrile can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group into an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Formation of 2,4-dichloro-6-carboxybenzonitrile.
Reduction: Formation of 2,4-dichloro-6-hydroxymethylbenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure.
Industry:
Agrochemicals: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-formylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
2,4-Dichlorobenzonitrile: Similar in structure but lacks the formyl group.
2,6-Dichlorobenzonitrile: Differs in the position of chlorine atoms.
2,4-Dichloro-6-methylbenzonitrile: Contains a methyl group instead of a formyl group.
Uniqueness:
Properties
IUPAC Name |
2,4-dichloro-6-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINUGMGTDCWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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